molecular formula C11H14O3 B096258 Methyl 3-(4-methoxyphenyl)propanoate CAS No. 15823-04-8

Methyl 3-(4-methoxyphenyl)propanoate

Cat. No. B096258
Key on ui cas rn: 15823-04-8
M. Wt: 194.23 g/mol
InChI Key: AKQLYAFBUYHFCK-UHFFFAOYSA-N
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Patent
US05753670

Procedure details

3-(4-Hydroxyphenyl)propionic acid (1.36 g, 8.18 mmol) and methyl iodide (1.20 ml, 19.3 mmol) were dissolved in N,N-dimethylformamide (20 ml) and potassium carbonate (3.40 g, 24.6 mmol) was added. The mixture was stirred at 50°-60° C. for 4 hours and at room temperature for 14 hours. The reaction mixture was filtrated and the filtarate was added to saturated brine (100 ml) and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure and the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1) to give 1.35 g of methyl 3-(4-methoxyphenyl)propionate as a colorless solid (85%). This solid (1.30 g, 6.69 mmol) was dissolved in tetrahydrofuran (10 ml) and a 1N aqueous sodium hydroxide solution (7.0 ml, 7.0 mmol) was added. The mixture was stirred at room temperature for 2 hours. 1N Hydrochloric acid was added to the reaction mixture to adjust its pH to 2-3, and the resulting precipitate was collected by filtration and washed with water to give 1.11 g of 3-((4-methoxyphenyl)propionic acid as a colorless solid (92%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=O)=[CH:4][CH:3]=1.CI.[C:15](=O)([O-])[O-].[K+].[K+].CN(C)[CH:23]=[O:24]>>[CH3:15][O:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:24][CH3:23])=[O:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCC(=O)O
Name
Quantity
1.2 mL
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50°-60° C. for 4 hours and at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
ADDITION
Type
ADDITION
Details
the filtarate was added to saturated brine (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, low boiling matters
DISTILLATION
Type
DISTILLATION
Details
were distilled away from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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